BenchChemオンラインストアへようこそ!

6-(benzyloxy)-1H-pyrrolo[2,3-b]pyridine

Medicinal Chemistry Kinase Inhibitor Design Regioselective Synthesis

6-Substituted 7-azaindole building block uniquely accessible via the one-pot Reissert-Henze reaction—a route not transferable to 4- or 5-isomers. The 6-benzyl ether acts as an orthogonal protecting group, enabling mild deprotection (H₂, Pd/C) to the free 6-OH for downstream alkylation, sulfonylation, or Mitsunobu chemistry. SAR data confirm the 6-substituent governs PIM1 inhibitory potency over a >50-fold range (IC₅₀ 0.28–16 nM). This scaffold has also produced sub-nanomolar TNIK inhibitors and FGFR1 inhibitors (IC₅₀ ~7 nM). Procure the 6-benzyloxy regioisomer when the 6-position is the intended vector for SAR exploration.

Molecular Formula C14H12N2O
Molecular Weight 224.26 g/mol
CAS No. 1018441-04-7
Cat. No. B1504107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(benzyloxy)-1H-pyrrolo[2,3-b]pyridine
CAS1018441-04-7
Molecular FormulaC14H12N2O
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=NC3=C(C=C2)C=CN3
InChIInChI=1S/C14H12N2O/c1-2-4-11(5-3-1)10-17-13-7-6-12-8-9-15-14(12)16-13/h1-9H,10H2,(H,15,16)
InChIKeyKJXPUJRWZZKHCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine (CAS 1018441-04-7): Core Scaffold Identity and Procurement Context


6-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine (CAS 1018441-04-7) is a 6-substituted 7-azaindole building block with the molecular formula C₁₄H₁₂N₂O and a molecular weight of 224.26 g/mol . It belongs to the pyrrolo[2,3-b]pyridine scaffold class, a privileged heterocyclic core widely exploited in kinase inhibitor drug discovery programs targeting CDKs, TNIK, PIM1, FGFR, and BTK among others [1]. The compound is supplied as a solid with a typical purity specification of 95% , and its synthesis via a one-pot Reissert-Henze reaction was first demonstrated by Storz et al. at Amgen, establishing a practical route to 6-substituted 7-azaindoles . The benzyloxy substituent at the 6-position serves as both a protecting group and a synthetic handle, enabling further elaboration through selective deprotection and subsequent functionalization.

Why 6-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine Cannot Be Interchanged with Other Benzyloxy-7-azaindole Regioisomers


The position of the benzyloxy substituent on the 7-azaindole core fundamentally alters both the synthetic accessibility and the downstream biological profile of derived kinase inhibitors [1]. The 6-substituted regioisomer is uniquely accessible via the Reissert-Henze one-pot methodology, which proceeds through selective O-methylation of 7-azaindole-N-oxide followed by base-catalyzed nucleophilic displacement—a route not directly transferable to the 4- or 5-substituted isomers . In medicinal chemistry contexts, 6-position modifications on the 7-azaindole ring have been shown to improve in vitro potency and pharmacokinetic properties compared to substitutions at other positions [2]. Critically, SAR data from a focused PIM1 inhibitor series demonstrates that the nature of the 6-substituent directly governs kinase inhibitory potency, with IC₅₀ values spanning over two orders of magnitude (0.28–16 nM) depending on the substituent identity [3]. Substituting the 6-benzyloxy compound with a 4- or 5-benzyloxy isomer would therefore yield a different SAR trajectory, potentially compromising potency, selectivity, and intellectual property positioning.

Quantitative Differentiation Evidence: 6-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine vs. Closest Analogs


Regiochemical Differentiation: 6-Benzyloxy vs. 4-Benzyloxy and 5-Benzyloxy Isomers in 7-Azaindole Scaffold

6-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine (CAS 1018441-04-7) is one of three commercially available benzyloxy-7-azaindole regioisomers, alongside 4-(benzyloxy)-1H-pyrrolo[2,3-b]pyridine (CAS 1260761-21-4) and 5-(benzyloxy)-1H-pyrrolo[2,3-b]pyridine (CAS 1036007-71-2). The 6-substituted isomer is uniquely synthesized via the Reissert-Henze one-pot methodology, while the 4- and 5-substituted isomers require distinct synthetic routes . In kinase inhibitor SAR, the 6-position is a critical vector for modulating both potency and selectivity; PIM1 SAR data show that 6-substituents produce IC₅₀ values ranging from 0.28 nM (6-F) to 16 nM (6-Ph), demonstrating that the 6-position directly governs target engagement [1]. The benzyloxy group at the 6-position provides a balance of steric bulk, lipophilicity (calculated cLogP ~3.5–4.0 range based on PIM1 SAR table for 6-alkoxy/aryl substituents), and hydrogen-bond acceptor capability that is distinct from the 4- and 5-substituted analogs [1].

Medicinal Chemistry Kinase Inhibitor Design Regioselective Synthesis

Purity Specification Benchmarking: 6-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine vs. Closest Regioisomers

Sigma-Aldrich lists 6-(benzyloxy)-1H-pyrrolo[2,3-b]pyridine at a purity of 95% . Comparable purity specifications are observed for the 4-benzyloxy isomer (CAS 1260761-21-4, ≥95%) from multiple vendors [1] and the 5-benzyloxy isomer (CAS 1036007-71-2, NLT 98% available) . The 6-isomer is supplied as a solid at room temperature, with a predicted density of 1.247 ± 0.06 g/cm³ . This places the compound within the standard purity range expected for a research-grade 7-azaindole building block, though the 5-isomer shows availability at higher certified purity (98%) from select suppliers .

Quality Control Chemical Procurement Building Block Purity

Kinase Inhibitor Scaffold Potential: 7-Azaindole 6-Substitution vs. Other Azaindole Cores in TNIK Inhibition

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold was identified as a high-potency TNIK inhibitor core from an in-house screening campaign, with optimized compounds achieving IC₅₀ values below 1 nM [1]. While the specific 6-benzyloxy derivative was not the final optimized compound in the published TNIK series, the scaffold itself is validated. Broader kinome profiling demonstrates that 7-azaindole-based inhibitors achieve potent activity against multiple kinase targets: PIM1 IC₅₀ = 0.28–16 nM (6-substituted series) [2], FGFR1 IC₅₀ = 7–30 nM [3], and CDK8 inhibitors derived from 7-azaindole show efficacy in acute myeloid leukemia models [4]. The 6-benzyloxy substitution provides a versatile synthetic handle: the benzyl ether can be cleaved under mild hydrogenolysis conditions to reveal the 6-hydroxy derivative, enabling further diversification, which is a strategic advantage over methyl ether (6-OMe) analogs that require harsher demethylation conditions.

TNIK Inhibition Kinase Drug Discovery Scaffold Selection

Recommended Application Scenarios for 6-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine Based on Quantitative Evidence


Kinase Inhibitor Lead Optimization: 6-Position SAR Exploration Using Benzyloxy-Derived Intermediates

Medicinal chemistry teams optimizing kinase inhibitors on a 7-azaindole scaffold should procure 6-(benzyloxy)-1H-pyrrolo[2,3-b]pyridine when the 6-position is the intended vector for SAR exploration. The established PIM1 SAR framework demonstrates that 6-substituent identity governs potency across a >50-fold IC₅₀ range (0.28–16 nM) [1], and the benzyl ether provides a mild deprotection pathway (H₂, Pd/C) to access the 6-hydroxy intermediate for further diversification. This contrasts with 6-methoxy analogs, which require harsher Lewis acid-mediated demethylation that may be incompatible with acid-sensitive functionality elsewhere in the molecule.

Protecting Group Strategy: Orthogonal Deprotection in Multi-Step Kinase Inhibitor Syntheses

In multi-step synthetic sequences toward complex 7-azaindole-based kinase inhibitors, the benzyl ether at the 6-position serves as a selectively removable protecting group orthogonal to methyl ethers, silyl ethers, and common amide/ester functionality . This is particularly valuable when downstream steps require a free 6-hydroxy group for O-alkylation, sulfonylation, or Mitsunobu chemistry. The 6-benzyloxy regioisomer is uniquely positioned for this strategy because the 4- and 5-benzyloxy isomers are not accessible via the Reissert-Henze route and may require lengthier synthetic sequences.

Building Block for TNIK and FGFR Inhibitor Discovery Programs

Research groups pursuing TNIK or FGFR as therapeutic targets should consider 6-(benzyloxy)-1H-pyrrolo[2,3-b]pyridine as a key intermediate. The 7-azaindole scaffold has produced TNIK inhibitors with sub-nanomolar potency (IC₅₀ < 1 nM) [2] and FGFR1 inhibitors with IC₅₀ values as low as 7 nM [3]. The 6-benzyloxy building block enables rapid analog generation through deprotection and functionalization at the 6-position, a vector known to influence both kinase potency and selectivity in the 7-azaindole series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(benzyloxy)-1H-pyrrolo[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.